m-PEG7-Azide

Übersicht

Beschreibung

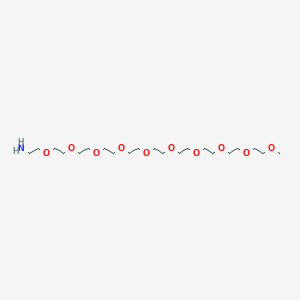

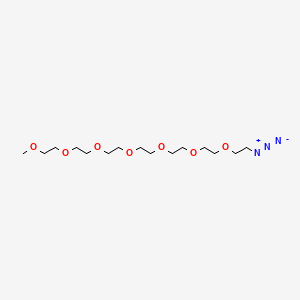

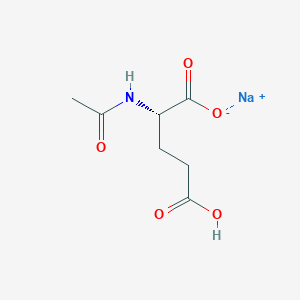

M-PEG7-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Its molecular formula is C15H31N3O7 .

Synthesis Analysis

The synthesis of this compound involves the use of sodium azide and acid to afford hydrazoic acid . This study describes the synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction . This method was found to be compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa .Molecular Structure Analysis

The molecular structure of this compound is characterized by its IUPAC name 1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane .Chemical Reactions Analysis

This compound is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . The 1,3-dipolar cycloadditions of azides constitute a major class of highly reliable and versatile reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 365.42 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 9 . It also has a Rotatable Bond Count of 21 .Wissenschaftliche Forschungsanwendungen

Conjugation Chemistry and Drug Delivery

m-PEG7-Azide plays a critical role in conjugation chemistry and targeted drug delivery. Its incorporation into nanoparticle-forming polymeric systems enhances the effectiveness of drug delivery mechanisms. A key aspect of using this compound effectively is the quantification of azide incorporation into PEG polymers, which is essential for their optimal use. This process is facilitated by 1H Nuclear Magnetic Resonance (NMR) analysis, enabling straightforward NMR-based quantitative end-group analysis (Semple et al., 2016).

Bioorthogonal Reactions for Biomaterials and Chemical Biology

In the fields of biomaterials and chemical biology, the development of efficient bioorthogonal reactions is crucial. This compound is used in reactions such as the Staudinger reaction, which has been applied for chemoselective fluorescence labeling of proteins and nucleic acids, as well as for protein polyethyleneglycol (PEG)ylation. This highlights the versatility of this compound in facilitating bioorthogonal reactions for various bioconjugations (Xie et al., 2018).

Fabrication of Fluorescent Organic Nanoparticles

This compound is utilized in the creation of fluorescent organic nanoparticles (FONs) with aggregation-induced emission features. This process involves a catalyst-free azide-alkyne click reaction, allowing for the conjugation of azide-containing polymers and alkyne terminating AIE dye under mild conditions. These nanoparticles are characterized by intense fluorescence and are evaluated for potential biomedical applications, including biological imaging (Jiang et al., 2018).

Antifouling Coatings and Biocompatibility

This compound is employed in the development of antifouling coatings to reduce protein adsorption and enhance biocompatibility. A notable application is the stepwise construction of PEG layers onto silicon surfaces, which demonstrates improved stability and density of PEG layers for optimum antifouling properties. This application is particularly relevant in biomedical devices and implants (Flavel et al., 2013).

Biomedical and Biotechnological Applications

The chemical modification of proteins with this compound leads to improved properties for biomedical and biotechnological applications. It helps in reducing immunoreactivity, prolonging clearance times, and improving biostability, solubility, and activity of enzymes in organic solvents. These modifications extend the potential application of enzymes in organic syntheses and biotransformation processes (Inada et al., 1995).

Development of Hydrogels and Drug Delivery Systems

This compound is instrumental in the synthesis of hydrogels for biomedical applications such as drug delivery systems and tissue engineering. For example, PEG-based injectable hydrogels, fabricated via bioorthogonal reactions, exhibit pH-dependent hydrolysis and fast biodegradability, indicating potential as biomaterials for interventional therapy (Jiang et al., 2015).

Wirkmechanismus

Target of Action

m-PEG7-Azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .

Mode of Action

This compound operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the selective degradation of target proteins. The process involves tagging the target protein with ubiquitin, a small regulatory protein, which signals the proteasome to degrade the tagged protein .

Pharmacokinetics

As a protac linker, it’s designed to improve the solubility, pharmacokinetics, and bioactivity of the attached drug molecule .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase and a ligand for the target protein, this compound enables the formation of a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

m-PEG7-Azide plays a crucial role in biochemical reactions due to its ability to form stable triazole linkages through click chemistry. This compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it can be conjugated to proteins and enzymes via azide-alkyne cycloaddition, facilitating the immobilization of these biomolecules on solid supports such as nanoparticles and magnetic beads . This interaction enhances the stability and activity of the immobilized proteins, making this compound a valuable reagent in the development of biosensors and biochips .

Cellular Effects

This compound influences various cellular processes by enabling the targeted delivery of biomolecules. When conjugated to nanoparticles, it can promote the internalization of cell-impermeant probes, thereby affecting cell signaling pathways and gene expression . The use of this compound in click chemistry reactions allows for the precise modification of cellular components, which can lead to changes in cellular metabolism and function . Additionally, this compound has been shown to facilitate the transfection of cells with small interference RNA (siRNA), highlighting its potential in gene therapy applications .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups . These reactions result in the formation of stable triazole linkages, which can be used to conjugate this compound to various biomolecules. This conjugation can lead to enzyme inhibition or activation, depending on the nature of the target biomolecule . The ability of this compound to form stable linkages with proteins and enzymes makes it a powerful tool for studying protein-protein interactions and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under recommended storage conditions, but its activity can be affected by prolonged exposure to light and heat . In in vitro studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting changes in protein activity and cellular metabolism over time . These temporal effects highlight the importance of proper storage and handling of this compound in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to facilitate the targeted delivery of biomolecules without causing significant toxicity . At high doses, this compound can induce adverse effects such as oxidative stress and alterations in cellular metabolism . These dosage-dependent effects underscore the need for careful optimization of this compound concentrations in experimental studies to minimize potential toxicities.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role in click chemistry reactions. The azide group in this compound can react with alkyne-containing molecules to form stable triazole linkages, which can influence metabolic flux and metabolite levels . Additionally, this compound can interact with enzymes and cofactors involved in these pathways, further modulating cellular metabolism . The ability of this compound to participate in these reactions makes it a valuable tool for studying metabolic processes and developing targeted therapies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound can be conjugated to nanoparticles, which facilitates its uptake and distribution within cells . Once inside the cell, this compound can localize to specific cellular compartments, depending on the nature of its conjugated biomolecule . This targeted distribution allows for precise modulation of cellular functions and enhances the efficacy of this compound in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its conjugation to specific targeting signals or post-translational modifications. For example, this compound can be directed to the mitochondria, nucleus, or other organelles through the use of appropriate targeting sequences . This localization can affect the activity and function of this compound, enabling researchers to study its effects in different cellular contexts . The ability to control the subcellular localization of this compound makes it a versatile tool for investigating cellular processes and developing targeted therapies.

Eigenschaften

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31N3O7/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-17-18-16/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPCQLXBYKYWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731616 | |

| Record name | 22-Azido-2,5,8,11,14,17,20-heptaoxadocosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208987-04-6 | |

| Record name | 22-Azido-2,5,8,11,14,17,20-heptaoxadocosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)

![N-[(4-Methylpyrimidin-2-Yl)carbamoyl]-2-Nitrobenzenesulfonamide](/img/structure/B609224.png)

![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)

![(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-2-hydroxypropan-1-one](/img/structure/B609227.png)